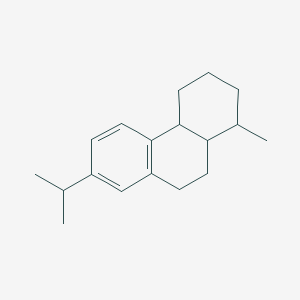
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is a diterpenoid compound with the molecular formula C18H26. It is characterized by its complex structure, which includes multiple rings and double bonds. This compound is part of the abietane-type diterpenoids, which are known for their diverse biological activities and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene typically involves the cyclization and rearrangement of geranylgeranyl diphosphate (GGPP). This process can be catalyzed by specific enzymes such as terpene synthases. The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the extraction of natural sources, such as plant resins, followed by purification processes. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the mechanisms of cyclization and rearrangement reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses.
Industry: It is used in the production of fragrances, flavors, and other industrial products
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in the biosynthesis of other diterpenoids, thereby modulating their activity. Additionally, its structural features allow it to interact with cell membranes and signaling pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
- 18-Norabieta-8,11,13-triene
- Dehydroabietane
- 1-Methyl-10,18-bisnorabieta-8,11,13-triene
- 1,2,3,4-Tetrahydroretene
- Retene
Uniqueness: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is unique due to its specific structural arrangement and the presence of multiple double bonds. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H26 |
|---|---|
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1-methyl-7-propan-2-yl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C18H26/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h7,10-13,16,18H,4-6,8-9H2,1-3H3 |
InChI-Schlüssel |
XWUVCHRGACWHNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2C1CCC3=C2C=CC(=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















